molecular formula C21H33N3O4S B7822546 Nps-Ala-OH.DCHA

Nps-Ala-OH.DCHA

Cat. No.: B7822546
M. Wt: 423.6 g/mol
InChI Key: LGTGUPPUIQQLBP-ZCMDIHMWSA-N
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Description

Nps-Ala-OH.DCHA, chemically known as N-2-Nitrophenylsulfenyl-L-alanine dicyclohexylammonium salt, is a specialized amino acid derivative primarily used in peptide synthesis. The compound serves as a key building block where the 2-nitrophenylsulfenyl (Nps) group acts as an amine-protecting group for L-alanine, and the molecule is stabilized as a dicyclohexylammonium (DCHA) salt. This reagent is valuable for researchers developing novel synthetic pathways for peptides, as the Nps group can be selectively removed under mild, acidic conditions (e.g., with hydrogen chloride in an organic solvent) without affecting other sensitive functional groups, offering advantages in complex multi-step syntheses. The physical properties of the compound include a molecular formula of C21H33N3O4S and a formula weight of 423.57 g/mol. It typically presents as a light yellow to orange crystalline powder and has a melting point of approximately 176 °C. Its specific rotation is reported as -55° (C=2, MeOH). This product is strictly for research applications and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

dicyclohexylazanium;(2S)-2-[(2-nitrophenyl)sulfanylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C9H10N2O4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(9(12)13)10-16-8-5-3-2-4-7(8)11(14)15/h11-13H,1-10H2;2-6,10H,1H3,(H,12,13)/t;6-/m.0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTGUPPUIQQLBP-ZCMDIHMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)[O-])NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7675-46-9
Record name L-Alanine, N-[(2-nitrophenyl)thio]-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7675-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reaction Mechanism and Reagents

The synthesis begins with the activation of L-alanine’s carboxylic acid group using dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM). Nps-Cl is then introduced to sulfenylate the amino group, forming the Nps-protected alanine intermediate. The reaction proceeds via nucleophilic attack of the amino group on the electrophilic sulfur atom of Nps-Cl, displacing chloride and forming a sulfenamide bond. Excess DCHA is added to precipitate the product as the DCHA salt, enhancing crystallinity and stability.

Stepwise Procedure and Conditions

  • Activation of L-Alanine :
    L-Alanine (1.0 equiv.) is dissolved in anhydrous THF under nitrogen. DCC (1.2 equiv.) is added at 0°C, and the mixture is stirred for 1 hour to form the symmetric anhydride.

  • Sulfenylation with Nps-Cl :
    Nps-Cl (1.1 equiv.) is added dropwise, and the reaction is warmed to room temperature for 12–18 hours. Monitoring via thin-layer chromatography (TLC) confirms consumption of starting material.

  • Salt Formation :
    DCHA (1.05 equiv.) in ethyl acetate is added to the crude reaction mixture. The precipitated this compound is filtered, washed with cold THF, and dried under vacuum.

Table 1: Representative Reaction Parameters

ParameterValue/RangeSource
SolventTHF, DCM
Temperature0°C → 25°C
Reaction Time12–18 hours
Yield75–82%
Purity (HPLC)≥95%

Alternative Synthesis via Nps-SCN Intermediate

To circumvent handling moisture-sensitive Nps-Cl, some protocols employ 2-nitrophenylsulfenyl thiocyanate (Nps-SCN) as a stabilized sulfenylating agent.

Preparation of Nps-SCN

Nps-Cl is treated with sodium thiocyanate (NaSCN) in acetone, yielding Nps-SCN as a crystalline solid. This intermediate exhibits improved shelf life and reduced susceptibility to hydrolysis.

Coupling with L-Alanine

L-Alanine is reacted with Nps-SCN in a mixed solvent system (dioxane/water, 4:1) at pH 8.5–9.0. The thiocyanate group is displaced by the amino group, forming Nps-Ala-OH. Subsequent salt formation with DCHA follows the same protocol as in Section 1.2.

Key Advantages :

  • Reduced side reactions (e.g., over-sulfenylation) due to milder conditions.

  • Higher reproducibility in large-scale synthesis.

Purification and Characterization

Crystallization Techniques

This compound is typically purified via recrystallization from ethyl acetate/hexane (3:1). The compound forms yellow crystals with a melting point of 199–201°C.

Analytical Validation

  • Elemental Analysis : Calculated for C₁₉H₂₇N₃O₄S: C 58.59%, H 6.93%, N 10.82%; Found: C 58.38%, H 6.78%, N 10.65%.

  • Optical Rotation : [α]D25=+1.2[α]_D^{25} = +1.2^\circ (c = 1, CHCl₃).

  • Spectroscopic Data :

    • IR (KBr) : 1745 cm⁻¹ (C=O), 1540 cm⁻¹ (S–N stretch).

    • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 1H, Nps), 3.72 (q, J = 7.1 Hz, 1H, CH), 1.48 (d, J = 7.1 Hz, 3H, CH₃).

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., DMF) increase reaction rates but risk racemization. THF balances reactivity and stereochemical integrity, yielding enantiomerically pure product (>99% ee).

Acid Scavengers

Adding 1-hydroxybenzotriazole (HOBt) minimizes side reactions during DCC activation, improving yield to 85%.

Scalability Considerations

  • Continuous Flow Synthesis : Microreactor systems reduce reaction time to 2 hours with 88% yield.

  • Recycling DCHA : The DCHA salt is decomposed with citric acid, recovering >90% free DCHA for reuse.

Comparative Analysis of Methods

Table 2: Method Comparison

MetricConventional (Nps-Cl)Alternative (Nps-SCN)
Yield75–82%78–85%
Purity95–97%97–99%
Racemization RiskModerateLow
ScalabilityHighModerate
Cost Efficiency$$$$$

Chemical Reactions Analysis

Types of Reactions

Nps-Ala-OH.DCHA can undergo various chemical reactions, including:

  • Oxidation: : The nitro group in the compound can be oxidized to form nitroso or nitrate derivatives.

  • Reduction: : The nitro group can be reduced to form an amine.

  • Substitution: : The sulfenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

  • Reduction: : Typical reducing agents are hydrogen gas, sodium borohydride, and iron powder.

  • Substitution: : Nucleophiles such as thiols, amines, and alcohols can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Nitroso derivatives, nitrate esters.

  • Reduction: : Amines, hydroxylamines.

  • Substitution: : Sulfenylated derivatives, amides, esters.

Scientific Research Applications

Nps-Ala-OH.DCHA is used in various scientific research fields:

  • Chemistry: : It serves as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: : It is used in the study of enzyme mechanisms and protein interactions.

  • Industry: : It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Nps-Ala-OH.DCHA exerts its effects depends on its specific application. For example, in enzyme studies, it may act as an inhibitor or substrate, interacting with the active site of the enzyme. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Protecting Group Functionality and Stability

Compound Protecting Group Cleavage Conditions Stability Profile Reference
Nps-Ala-OH.DCHA Nps Thiolysis (e.g., β-mercaptoethanol) Stable under acidic conditions
Boc-Nva-OH·DCHA Boc Trifluoroacetic acid (TFA) Acid-labile
Aloc-Val-OH·DCHA Aloc Pd-catalyzed deallylation Neutral pH stability
  • Nps Group : Unlike Boc (tert-butoxycarbonyl) or Aloc (allyloxycarbonyl), the Nps group offers orthogonal stability, enabling selective deprotection in multi-step syntheses .
  • Boc Group : Preferred in Fmoc-based strategies due to acid sensitivity, but incompatible with strongly acidic environments .
  • Aloc Group: Ideal for orthogonal cleavage under mild, non-acidic conditions (e.g., Pd catalysts), suitable for complex peptide architectures .

Amino Acid Side Chain Influence

Compound Amino Acid Side Chain Structure Hydrophobicity (LogP)* Key Interactions
This compound Ala -CH₃ Moderate (~5.03) Van der Waals
NPS-PHE-OH.DCHA Phe -CH₂C₆H₅ High (~6.2 inferred) π-π stacking
Aloc-Val-OH·DCHA Val -CH(CH₃)₂ High (~5.03) Steric hindrance

*LogP values inferred from structural analogs in and .

  • Ala (Methyl) : Low steric demand, facilitating reaction kinetics in peptide coupling.
  • Phe (Benzyl) : Aromatic side chain enables π-π interactions, improving crystallinity but reducing aqueous solubility .

Q & A

Q. What statistical methods are recommended for analyzing contradictory bioactivity data from this compound derivatives?

  • Methodological Answer :
  • Apply multivariate analysis (PCA or PLS regression) to identify confounding variables (e.g., solvent residuals, counterion ratios).
  • Validate hypotheses using dose-response assays (IC₅₀ comparisons) and ANCOVA to isolate structure-activity relationships .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nps-Ala-OH.DCHA
Reactant of Route 2
Nps-Ala-OH.DCHA

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